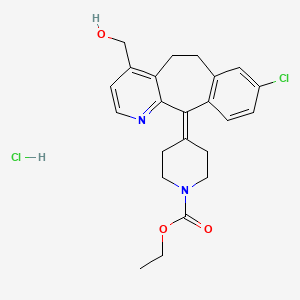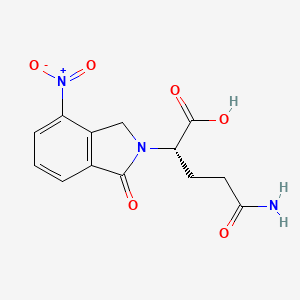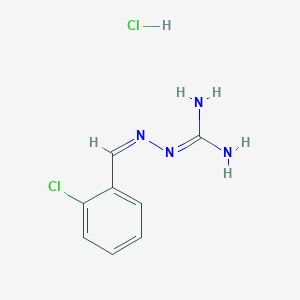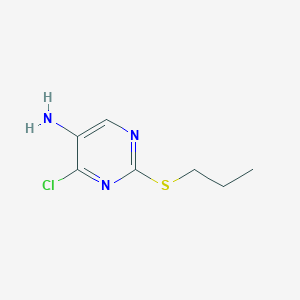
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Vorbereitungsmethoden
The synthesis of 1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorothiophene, which serves as the core structure.
Functionalization: The thiophene ring is functionalized by introducing a dimethylamino group at the methanamine position.
Reaction Conditions: The reaction conditions often involve the use of reagents such as dimethylamine and formaldehyde under controlled temperature and pressure to achieve the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of catalysts and continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine can be compared with other thiophene derivatives, such as:
(2-Chlorothiophen-3-yl)boronic acid: This compound is used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Tioconazole: An imidazole antifungal agent used to treat fungal infections.
1-(2-chlorothiophen-3-yl)propan-2-amine:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other thiophene derivatives.
Eigenschaften
Molekularformel |
C7H10ClNS |
|---|---|
Molekulargewicht |
175.68 g/mol |
IUPAC-Name |
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H10ClNS/c1-9(2)5-6-3-4-10-7(6)8/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
FUMQADPNBJRINA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(SC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


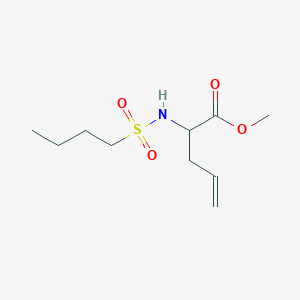
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
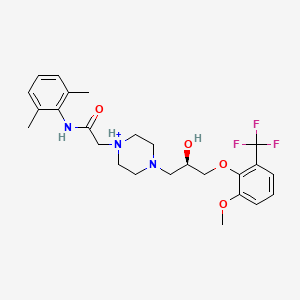
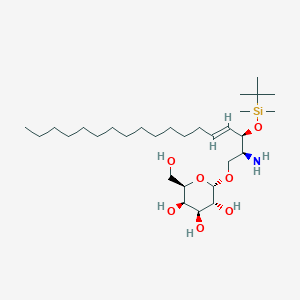
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
